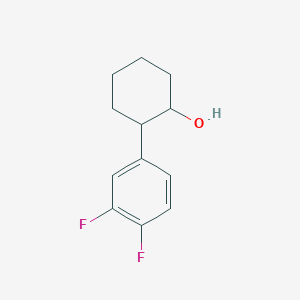
trans-2-(3,4-Difluorophenyl)cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(3,4-Difluorophenyl)cyclohexanol: is an organic compound with the molecular formula C12H14F2O It is a cyclohexanol derivative where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2-(3,4-Difluorophenyl)cyclohexanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzene and cyclohexanone.
Grignard Reaction: A Grignard reagent is prepared from 3,4-difluorobenzene by reacting it with magnesium in anhydrous ether. This Grignard reagent is then reacted with cyclohexanone to form the corresponding alcohol.
Hydrogenation: The resulting product is subjected to hydrogenation to obtain this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: trans-2-(3,4-Difluorophenyl)cyclohexanol can undergo oxidation reactions to form ketones or aldehydes.
Reduction: It can be reduced to form the corresponding cyclohexane derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3,4-difluorophenylcyclohexanone.
Reduction: Formation of trans-2-(3,4-difluorophenyl)cyclohexane.
Substitution: Formation of various substituted cyclohexanol derivatives.
科学的研究の応用
trans-2-(3,4-Difluorophenyl)cyclohexanol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
作用機序
The mechanism of action of trans-2-(3,4-Difluorophenyl)cyclohexanol involves its interaction with specific molecular targets. The fluorine atoms in the phenyl ring enhance its binding affinity to certain enzymes and receptors, potentially modulating their activity. The hydroxyl group can participate in hydrogen bonding, further influencing its biological effects.
類似化合物との比較
Similar Compounds
- trans-2-(3,4-Difluorophenyl)cyclopropanamine
- trans-2-(3,4-Difluorophenyl)cyclohexane
- 3,4-Difluorophenyl isocyanate
Uniqueness
trans-2-(3,4-Difluorophenyl)cyclohexanol is unique due to the presence of both fluorine atoms and a hydroxyl group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding characteristics, making it valuable for specific applications in research and industry.
特性
分子式 |
C12H14F2O |
|---|---|
分子量 |
212.24 g/mol |
IUPAC名 |
2-(3,4-difluorophenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H14F2O/c13-10-6-5-8(7-11(10)14)9-3-1-2-4-12(9)15/h5-7,9,12,15H,1-4H2 |
InChIキー |
IUZJQZVSOALILO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C(C1)C2=CC(=C(C=C2)F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


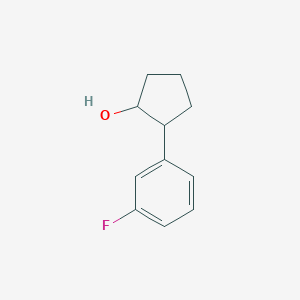
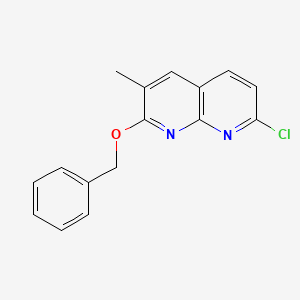

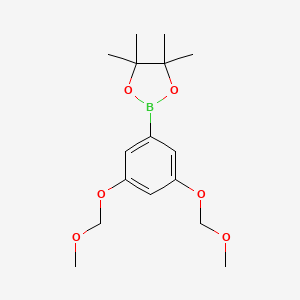
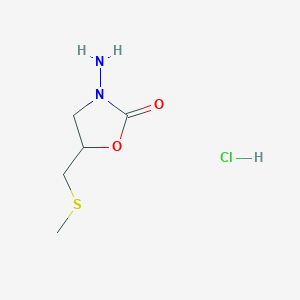
![3-({5-[(3-Carboxyphenyl)carbamoyl]pyrrolidin-3-yl}sulfanyl)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B13404571.png)

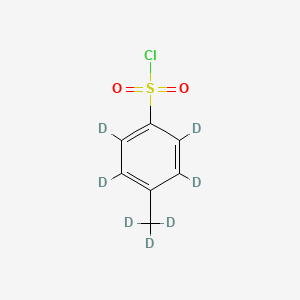
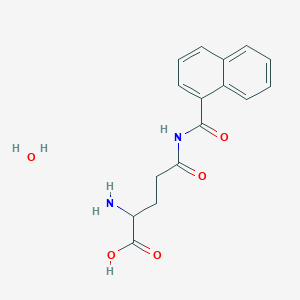
![N-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexanecarboxamide](/img/structure/B13404594.png)
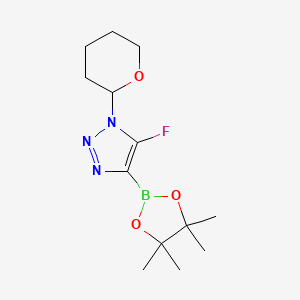

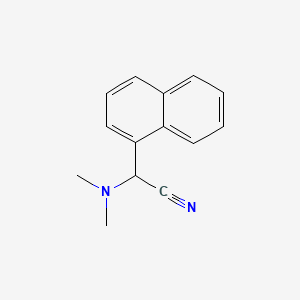
![4-Nitrooxybutyl 7-[3,5-dihydroxy-2-(3-hydroxy-5-phenylpentyl)cyclopentyl]hept-5-enoate](/img/structure/B13404625.png)
